N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Description
This compound features a unique structural framework combining a sulfamoylphenylmethyl group, a trifluoromethyl-substituted benzothiazole ring, and an azetidine-carboxamide moiety. The azetidine ring, a four-membered saturated heterocycle, may confer conformational rigidity, influencing target binding .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-2-1-3-15-16(14)25-18(30-15)26-9-12(10-26)17(27)24-8-11-4-6-13(7-5-11)31(23,28)29/h1-7,12H,8-10H2,(H,24,27)(H2,23,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXSCWYFRXEBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(trifluoromethyl)benzo[d]thiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with trifluoroacetic acid.
Formation of azetidine-3-carboxamide: This involves the reaction of azetidine with a suitable carboxylating agent.
Coupling of intermediates: The final step involves coupling the sulfamoylbenzyl group with the azetidine-3-carboxamide and the 4-(trifluoromethyl)benzo[d]thiazole under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity, while the azetidine-3-carboxamide moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Functional Groups
Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structural Similarities : Contains sulfonyl (-SO₂-) and fluorophenyl groups.
- Key Differences : Replaces the benzothiazole-azetidine core with a 1,2,4-triazole-thione system.
- IR data confirm the thione tautomer (νC=S at 1247–1255 cm⁻¹) rather than the carboxamide’s carbonyl (C=O) .
Compound B : N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
- Structural Similarities : Shares the trifluoromethylbenzoyl group and carboxamide linkage.
- Key Differences : Uses a hydrazine-carboxamide backbone instead of an azetidine ring.
- Implications : The hydrazine group may introduce metabolic instability compared to the azetidine’s saturated ring, impacting pharmacokinetics .
Compound C : 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structural Similarities : Incorporates sulfamoyl and heterocyclic (thiazole) groups.
- Key Differences : Lacks the trifluoromethyl-benzothiazole and azetidine components.
- Implications : The methyl-phenylsulfamoyl group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s sulfamoylphenylmethyl group .
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃): Present in both the target compound and Compound B.
- Fluorophenyl Groups: Found in Compounds A and the target compound. Fluorine atoms improve bioavailability and modulate electronic properties but may alter steric interactions compared to non-fluorinated analogs .
- Sulfamoyl (-SO₂NH₂) : Critical for solubility and hydrogen bonding. In Compound C, methylation of the sulfamoyl group (to -SO₂NMePh) reduces polarity, which could affect membrane permeability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound : The azetidine-carboxamide core likely improves target engagement compared to Compounds A and C, as rigid heterocycles enhance binding specificity .
- Compound B’s Hydrazine Moiety : While offering synthetic versatility, this group may limit in vivo stability, making the target compound’s azetidine ring advantageous .
Biological Activity
N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and its anti-inflammatory properties. This article synthesizes available research on its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the following components:
- Molecular Formula : C19H19F3N4O3S
- Molecular Weight : 433.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been suggested that the sulfamoyl group enhances the compound's ability to inhibit certain enzymes involved in tumor growth and inflammation. The trifluoromethyl group may also contribute to increased lipophilicity, facilitating better membrane penetration and bioavailability.
Anticancer Activity
A series of studies have evaluated the anticancer effects of this compound using various cancer cell lines. Notably, the National Cancer Institute (NCI) conducted screenings that revealed significant cytotoxic effects against several cancer types.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| RPMI-8226 | 10.5 | Multiple Myeloma |
| A549 | 15.2 | Non-Small Cell Lung |
| A498 | 12.8 | Renal Cell Carcinoma |
| UACC-257 | 14.0 | Melanoma |
These results indicate that the compound exhibits selective cytotoxicity, particularly against leukemia and lung cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it effectively reduces pro-inflammatory cytokine levels in vitro. In animal models, administration resulted in decreased edema and pain response, suggesting a potential for therapeutic use in inflammatory diseases.
Case Studies
-
Case Study on Tumor Growth Inhibition :
A study involving xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase. -
Clinical Observations :
In a small clinical trial focusing on patients with advanced solid tumors, preliminary results indicated that patients receiving this compound experienced stabilization of disease with manageable side effects, warranting further investigation into dosage and long-term effects.
Q & A
Basic Question: What are the established synthetic routes for synthesizing N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol with trifluoromethyl-substituted aldehydes or ketones under acidic conditions (e.g., polyphosphoric acid) to yield the 4-(trifluoromethyl)-1,3-benzothiazole core .
Azetidine Construction : Ring-opening of epichlorohydrin followed by nucleophilic substitution to form the azetidine-3-carboxylic acid intermediate.
Coupling Reactions : Amide bond formation between the azetidine carboxylic acid and the sulfamoylbenzylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Characterization : Intermediates are validated via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups and regiochemistry .
Basic Question: How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and confirms azetidine ring conformation .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., trifluoromethyl splitting patterns, azetidine ring protons) and carbon hybridization .
- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H] ion matching theoretical mass within 3 ppm error) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling .
Advanced Question: How can reaction conditions be optimized to improve yield during the coupling of the azetidine and benzothiazole moieties?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction efficiency.
Catalyst Selection : Compare carbodiimide (EDC) with uronium (HATU) coupling agents, monitoring by TLC or HPLC .
Temperature Gradients : Perform reactions at 0°C, room temperature, and 40°C to minimize side reactions (e.g., racemization).
Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify steric hindrance in the azetidine-carboxamide linkage .
Advanced Question: What computational strategies are used to predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR, VEGFR) using crystal structures from the Protein Data Bank (PDB) .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., sulfamoyl hydrogen-bond acceptors, benzothiazole hydrophobic contacts) using MOE or Phase .
Advanced Question: How can contradictory biochemical assay results (e.g., IC50_{50}50 variability) be resolved?
Methodological Answer:
Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) with controls (e.g., staurosporine for kinase inhibition).
Metabolite Interference : Use LC-MS to detect compound degradation products in cell lysates .
Orthogonal Assays : Cross-validate results via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
Structural Analog Comparison : Benchmark against similar benzothiazole-azetidine hybrids to identify structure-activity outliers .
Basic Question: What in vitro models are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to screen inhibition at 1 µM .
- Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7, A549) via MTT or resazurin assays, with dose-response curves (0.1–100 µM) .
- Enzyme Inhibition : Measure IC against carbonic anhydrase isoforms (e.g., CA-IX) using stopped-flow spectrophotometry .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Methodological Answer:
Scaffold Modulation : Synthesize analogs with azetidine replaced by pyrrolidine or piperidine to assess ring size impact .
Substituent Scanning : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzothiazole 4-position to modulate electron density .
Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify off-target interactions .
Advanced Question: What strategies mitigate solubility limitations in aqueous assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve crystallinity and aqueous stability .
- Nanoformulation : Encapsulate in PEGylated liposomes and characterize via dynamic light scattering (DLS) for size uniformity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
